![molecular formula C28H26N2O4 B3019638 Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate CAS No. 1114648-58-6](/img/structure/B3019638.png)
Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate
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Overview
Description
Ethyl 4-(2-((2,5-dimethylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate is a compound that appears to be related to the quinoline family, a class of heterocyclic aromatic organic compounds. While the specific compound is not directly synthesized or characterized in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization and functionalization. For example, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate is achieved through a Friedländer reaction followed by a Williamson ether synthesis and in situ ester hydrolysis, yielding various quinoline-3-carboxylic acids . This suggests that the synthesis of the compound may also involve similar strategies, such as the Friedländer synthesis, which is a common method for constructing quinoline cores.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. The compound likely has a similar core structure, with additional substituents that include an ethoxy group and a dimethylphenylamino moiety. The crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined by single-crystal X-ray diffraction, which could be a useful technique for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclizations and substitutions. The papers provided discuss intramolecular cyclization reactions to form complex ring systems, such as pyrimido[4,5-b]indoles . These reactions are often facilitated by the presence of functional groups that can act as nucleophiles or electrophiles. The compound may also be amenable to similar types of reactions, given its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For instance, the compound ethyl 6,7-dimethoxyisoquinoline-1-carboxylate was characterized by NMR, suggesting that similar analytical techniques could be used to determine the properties of the compound . The presence of electron-donating or electron-withdrawing groups can significantly affect properties such as solubility, melting point, and reactivity.
properties
IUPAC Name |
ethyl 4-[2-(2,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-33-28(32)21-12-13-23-22(15-21)26(16-25(29-23)20-8-6-5-7-9-20)34-17-27(31)30-24-14-18(2)10-11-19(24)3/h5-16H,4,17H2,1-3H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBYLFGIGGYHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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